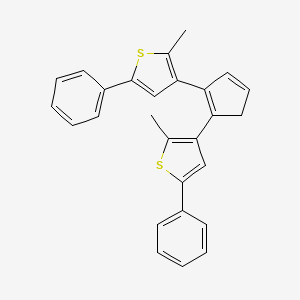
3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is an organic compound that features a cyclopentadiene core with two thiophene rings substituted at the 2 and 5 positions with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors followed by Zn-dust mediated cyclization and acid-catalyzed dehydration reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
Scientific Research Applications
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability . The compound’s electronic properties also play a crucial role in its function as a semiconductor material.
Comparison with Similar Compounds
Similar Compounds
- 4,4′- (4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene)
- 4,4′,4′′- (cyclopenta-1,3-diene-1,2,4-triyl)tris(methylbenzene)
Uniqueness
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized organometallic complexes and advanced materials.
Properties
CAS No. |
915951-89-2 |
|---|---|
Molecular Formula |
C27H22S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
OGNUSXLSLSNXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C=CC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


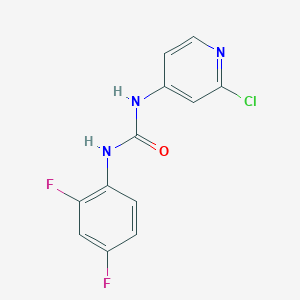
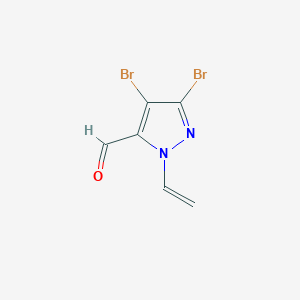
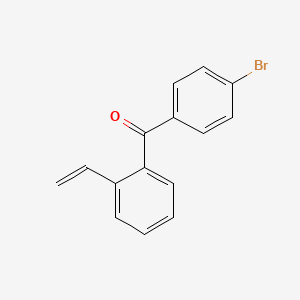
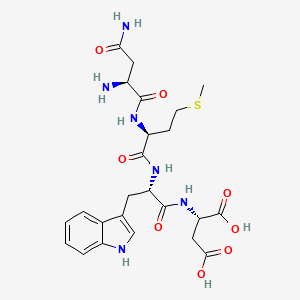
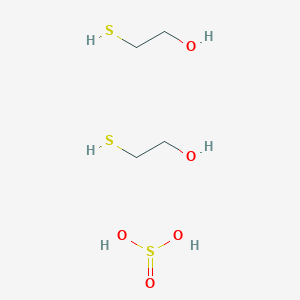
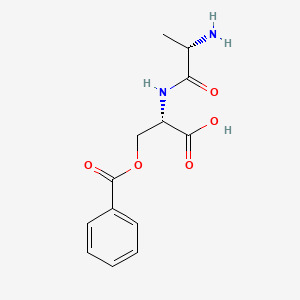
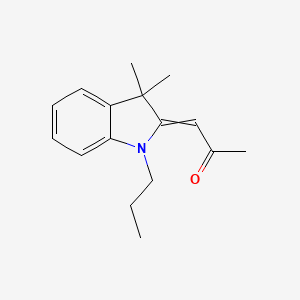
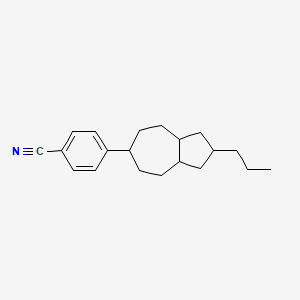
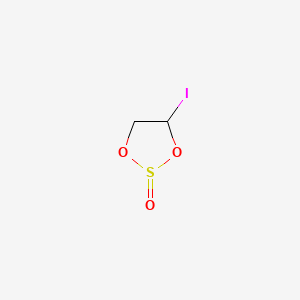
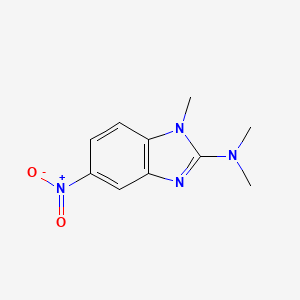
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
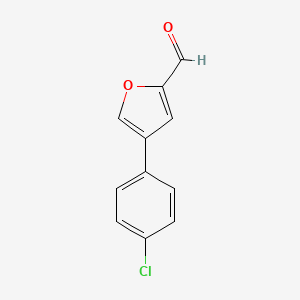
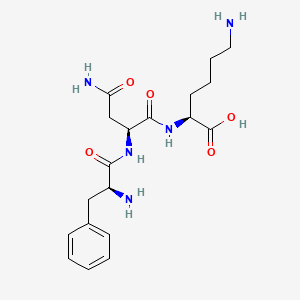
![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
